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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Profiling of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Executive Summary In the landscape of alkaloid chemistry and drug development, pyrrolizidine alkaloids (PAs) present a complex dichotomy of potent biological activity and severe hepatotoxic liability. The compound (3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of alkaloid chemistry and drug development, pyrrolizidine alkaloids (PAs) present a complex dichotomy of potent biological activity and severe hepatotoxic liability. The compound (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol represents a critical structural variation within this class. As a fully saturated necine base (platynecine-type), it lacks the 1,2-double bond responsible for the genotoxic and hepatotoxic profiles of its unsaturated counterparts[1][2].

This technical guide provides an in-depth analysis of its chemical architecture, mechanistic metabolic pathways, and field-proven analytical workflows. It is designed for researchers and scientists requiring a rigorous, self-validating framework for isolating, quantifying, and utilizing saturated necine bases in pharmacological research.

Chemical Identity & Structural Elucidation

The core of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a saturated bicyclic pyrrolizidine ring system characterized by a nitrogen atom at the bridgehead.

  • The "8-yl" Designation: In specific bicyclic nomenclature systems, the bridgehead carbon connecting the two five-membered rings is denoted as position 8 (systematically 7a in standard IUPAC). The hydroxymethyl group (-CH₂OH) is covalently bonded to this bridgehead carbon.

  • The "3-Methyl" Substitution: A methyl group is situated at position 3, adjacent to the bridgehead nitrogen, introducing stereocenters that dictate the molecule's spatial conformation (typically the cis-isomer, 3R,7aR-rel).

Quantitative Data Summary

The following table consolidates the critical physical and chemical properties of the compound:

ParameterSpecification
Chemical Name (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Common Synonyms 1H-Pyrrolizine-7a(5H)-methanol, tetrahydro-3-methyl-
CAS Registry Numbers 1788873-78-8 (cis-isomer); 2411419-32-2
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Structural Classification Saturated Necine Base (Platynecine-type)[1]
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Tertiary amine nitrogen, Hydroxyl oxygen)

Mechanistic Insights: Metabolism & Toxicity Profile

To understand the value of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol in drug development, one must understand the causality behind PA toxicity.

The hepatotoxicity of traditional PAs (e.g., retronecine or heliotridine types) is not inherent to the pyrrolizidine core itself, but rather to the presence of a 1,2-double bond [2]. When unsaturated PAs enter the liver, hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) oxidize the molecule into highly reactive dehydropyrrolizidine (pyrrolic) intermediates. These electrophilic pyrroles rapidly cross-link with nucleophilic centers in DNA and hepatic proteins, leading to veno-occlusive disease and tumorigenesis[2].

Because (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a hexahydropyrrolizine (fully saturated), it is physically impossible for CYP450 to dehydrogenate it into a reactive pyrrole. Instead, the tertiary amine undergoes safe N-oxidation, or the highly polar molecule is excreted directly via renal pathways[1].

PA_Metabolism A Pyrrolizidine Alkaloid Core B 1,2-Unsaturated (e.g., Retronecine) A->B C 1,2-Saturated (Target Compound) A->C D Hepatic CYP450 (CYP3A4 / CYP2D6) B->D G N-oxidation / Ester Hydrolysis C->G E Reactive Pyrrolic Intermediate (Dehydro-PA) D->E F Hepatotoxicity & Genotoxicity E->F H Safe Excretion (Urine) G->H

Figure 1: Divergent metabolic pathways of 1,2-unsaturated vs. saturated pyrrolizidine alkaloids.

Experimental Protocols: Extraction and LC-MS/MS Quantification

The isolation of highly polar, low-molecular-weight necine bases from complex matrices requires a rigorous, self-validating analytical system. The following protocol leverages the molecule's basic tertiary amine (pKa ~8.0) to achieve high-purity extraction using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)[1][3].

Phase 1: Acidic Extraction & Self-Validation
  • Homogenization: Lyophilize and mill the biological/botanical sample. Causality: Removing water content standardizes the sample weight and maximizes the surface area for solvent penetration.

  • Acidic Solvation: Extract using 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol. Causality: The low pH environment forces the tertiary nitrogen of the pyrrolizidine core to fully protonate (forming a cation). This maximizes its solubility in the aqueous phase while precipitating lipophilic matrix interferences.

  • Internal Standard Spiking: Spike the homogenate with 50 ng/mL of a stable isotope-labeled standard (e.g., Platynecine-d3). Causality: This creates a self-validating system. The internal standard corrects for analyte loss during SPE and compensates for ion suppression in the MS source, ensuring absolute quantitative trustworthiness.

Phase 2: MCX SPE Purification
  • Conditioning: Pass 3 mL Methanol followed by 3 mL 0.05 M H₂SO₄ through a 150 mg MCX cartridge[1].

  • Loading: Apply the acidic extract. The protonated necine base binds strongly to the sulfonic acid cation-exchange sites on the resin.

  • Washing: Wash sequentially with 3 mL LC-MS grade water, then 3 mL Methanol. Causality: Water strips away highly polar neutral interferences (e.g., sugars); methanol removes hydrophobic neutral/acidic compounds (e.g., lipids, organic acids). The target compound remains immobilized via ionic bonds.

  • Elution: Elute the target using 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH of the ammonia neutralizes the protonated amine, breaking the ionic bond with the resin, allowing the methanol to carry the purified neutral molecule into the collection tube.

Phase 3: UPLC-MS/MS Analysis
  • Chromatography: Inject 2 µL of the reconstituted eluate onto a C18 UPLC column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)[3].

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The tertiary amine readily accepts a proton in ESI+, yielding a strong [M+H]⁺ precursor ion at m/z 156.1.

Analytical_Workflow S1 Acidic Extraction (Protonates Amine) S2 MCX SPE Purification (Retains Cations) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI+ MS/MS (MRM Detection) S3->S4 S5 Data Analysis (Quantification) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for necine base isolation and quantification.

Applications in Drug Development

For drug development professionals, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol serves two primary functions:

  • Analytical Standard: It acts as a critical reference standard for distinguishing between toxic unsaturated PAs and non-toxic saturated PAs during the safety profiling of botanical extracts and agricultural products[2][3].

  • Pharmacological Scaffold: Because it retains the rigid, nitrogen-containing bicyclic structure of pyrrolizidines but lacks the hepatotoxic 1,2-double bond, it is an ideal scaffold for synthesizing novel therapeutics (e.g., targeted kinase inhibitors or receptor antagonists) where a basic, polar hinge-binding motif is required without the associated genotoxic liabilities.

References

  • Title:[cis-3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | Source: Sigma-Aldrich | URL:

  • [1] Title: Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future | Source: MDPI | URL: 1

  • [2] Title: Updated risk assessment on levels of 1,2-unsaturated pyrrolizidine alkaloids (PAs) in foods | Source: Bundesinstitut für Risikobewertung (BfR) | URL: 2

  • [3] Title: Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS | Source: RSC Publishing | URL: 3

Sources

Exploratory

Pharmacokinetic profiling of pyrrolizidine derivatives like (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Subject: Pharmacokinetic (PK) profiling, LC-MS/MS bioanalysis, and metabolic mapping of pyrrolizidine derivatives, featuring (3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Subject: Pharmacokinetic (PK) profiling, LC-MS/MS bioanalysis, and metabolic mapping of pyrrolizidine derivatives, featuring (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol.

Executive Summary

Pyrrolizidine derivatives (PDs) represent a complex class of secondary metabolites and synthetic analogs characterized by a core bicyclic pyrrolizidine ring. While naturally occurring pyrrolizidine alkaloids (PAs) are widely recognized as potent phytotoxins capable of inducing hepatic veno-occlusive disease[1], unesterified necine bases and synthetic derivatives—such as (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (CAS 2411419-32-2)[2]—are increasingly scrutinized for their distinct pharmacological profiles and potential as biomarkers[3].

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic profiling of pyrrolizidine derivatives. By bridging metabolic theory with rigorous LC-MS/MS bioanalytical workflows, this document establishes a self-validating framework for quantifying these compounds in biological matrices, aligned with current FDA guidance on population pharmacokinetics[4].

Structural Biology and Metabolic Causality

To design an effective PK study, one must first understand the metabolic fate of the analyte. The toxicity and bioavailability of pyrrolizidine derivatives are entirely dictated by their structural subclass (e.g., retronecine, heliotridine, or otonecine types) and their subsequent enzymatic biotransformation[5].

Derivatives like (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol lack the macrocyclic diester groups found in highly toxic PAs (e.g., lasiocarpine or senecionine). Because the esterification of the necine base is a prerequisite for severe toxicity, unesterified derivatives generally exhibit different pharmacokinetic behaviors, including rapid systemic clearance and higher hydrophilicity[3].

The Three Pillars of Pyrrolizidine Metabolism
  • N-Oxidation (Detoxification/Storage): Flavin-containing monooxygenases (FMOs) and CYP450 enzymes convert the tertiary amine of the pyrrolizidine core into highly water-soluble PA N-oxides[3].

  • Hydrolysis (Clearance): Non-specific esterases cleave esterified PAs into necine bases and necic acids, facilitating renal excretion[3].

  • Bioactivation (Toxicity): CYP3A4 and CYP2B6 mediate the oxidation of the pyrrolizidine ring to form dehydropyrrolizidine alkaloids (DHPAs)—highly reactive electrophilic pyrroles that cross-link with DNA and proteins[1][5].

MetabolicPathway PD Pyrrolizidine Derivative NOxide PA N-Oxide (Detoxification) PD->NOxide FMO / CYP450 DHPA Dehydropyrrolizidine (Reactive Pyrrole) PD->DHPA CYP3A4 Hydrolysis Necine Base + Acid (Excretion) PD->Hydrolysis Esterases NOxide->PD Gut Microbiota Adducts DNA/Protein Adducts (Toxicity) DHPA->Adducts Electrophilic Attack

Metabolic bioactivation and detoxification pathways of pyrrolizidine derivatives.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

Given the rapid interconversion between pyrrolizidine free bases and their N-oxides, sample integrity is paramount. The following step-by-step LC-MS/MS methodology is designed as a self-validating system to ensure quantitative accuracy in the low ng/mL range[6].

PKWorkflow Plasma 1. Plasma Sampling (Time-course + Stabilizer) Prep 2. Protein Precipitation (MeCN + Internal Standard) Plasma->Prep Chrom 3. UPLC Separation (C18, Gradient Elution) Prep->Chrom MS 4. ESI-MS/MS Detection (Positive MRM Mode) Chrom->MS Data 5. PK Parameter Calculation (Non-compartmental) MS->Data

Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Step 1: Sample Collection and Stabilization
  • Action: Collect 100 µL of whole blood into K2EDTA tubes. Immediately centrifuge at 4°C to separate plasma.

  • Causality: Pyrrolizidine N-oxides can be artificially reduced back to their parent bases ex vivo by erythrocytes. Immediate plasma separation at low temperatures halts enzymatic and chemical interconversion, preserving the true in vivo ratio.

Step 2: Protein Precipitation and Extraction
  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (MeCN) spiked with an isotopically labeled internal standard (e.g., Monocrotaline-d3). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: MeCN effectively denatures plasma proteins while maintaining the solubility of both the lipophilic pyrrolizidine base and the highly hydrophilic N-oxide[3]. The internal standard corrects for matrix effects and variations in extraction recovery, ensuring the protocol is self-validating.

Step 3: Chromatographic Separation (UPLC)
  • Action: Inject 4 µL of the supernatant onto an ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm)[6].

  • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Causality: The addition of 0.1% formic acid ensures the protonation of the tertiary nitrogen on the pyrrolizidine ring, which is critical for positive-ion Electrospray Ionization (ESI+). The 5 mM ammonium acetate acts as a volatile buffer; it stabilizes the microenvironmental pH during droplet desolvation in the MS source, drastically reducing peak tailing for basic alkaloids[1][6].

Step 4: ESI-MS/MS Detection
  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the target derivative (e.g., (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol) and its corresponding metabolites.

Quantitative Data: Comparative Pharmacokinetics

The structural configuration of a pyrrolizidine derivative profoundly impacts its PK profile. To illustrate this, the table below contrasts the pharmacokinetic parameters of two distinct esterified pyrrolizidine alkaloids (Lasiocarpine, an open-chain diester; and Heliotrine, a monoester) in a rat model[6][7].

By analyzing these parameters, researchers can extrapolate the expected behavior of simpler derivatives like (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol, which, lacking esterification, typically exhibit even higher clearance rates and lower systemic accumulation.

Pharmacokinetic ParameterLasiocarpine (Diester)Heliotrine (Monoester)Mechanistic Causality / Interpretation
Dose (Intravenous) 1 mg/kg1 mg/kgStandardized baseline for absolute bioavailability calculation.
AUC(0-t) (Intravenous) 336 ± 26 ng/mL·h170 ± 5 ng/mL·hDiesters exhibit higher systemic retention and slower clearance than monoesters[7].
Dose (Oral) 10 mg/kg10 mg/kgEvaluates hepatic first-pass metabolism and gut absorption.
Cmax (Oral) 51.7 ± 22.5 ng/mL320 ± 26 ng/mLMonoesters are absorbed much more rapidly from the GI tract[7].
Absolute Bioavailability (F%) 0.5% 23.3% The near-zero bioavailability of the diester indicates massive first-pass hepatic extraction and rapid CYP450 bioactivation[6].

Data summarized from comparative in vivo rat studies[6][7].

Regulatory Alignment: FDA Population Pharmacokinetics

When advancing pyrrolizidine derivatives through preclinical and clinical pipelines, the analytical data must satisfy stringent regulatory frameworks. The FDA’s February 2022 guidance on Population Pharmacokinetics explicitly outlines how PK data should be utilized to inform therapeutic individualization and drug development[4].

For novel derivatives, the FDA recommends utilizing Non-Compartmental Analysis (NCA) during initial profiling. NCA makes no assumptions regarding the underlying structural compartment model of the drug's distribution, making it the most reliable method for calculating foundational parameters (AUC, Clearance, Vd) for uncharacterized synthetic analogs[4]. Furthermore, robust population PK models submitted in marketing applications can, in specific scenarios, alleviate the need for extensive postmarketing requirements[4].

Conclusion

The pharmacokinetic profiling of pyrrolizidine derivatives like (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol requires a rigorous, causality-driven approach. By understanding the structural basis of their metabolism—specifically the balance between CYP-mediated bioactivation and FMO-mediated N-oxidation—scientists can design LC-MS/MS workflows that prevent ex vivo degradation and yield highly accurate, regulatory-compliant data.

References

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats | Request PDF Source: ResearchGate URL:[Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications Source: MDPI URL:[Link]

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future Source: MDPI URL:[Link]

  • Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells Source: ACS Publications URL:[Link]

  • Population Pharmacokinetics Guidance for Industry February 2022 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Application Note: Synthetic Methodology and Mechanistic Insights for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol Introduction & Structural Significance The compound (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Methodology and Mechanistic Insights for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Introduction & Structural Significance

The compound (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol (often systematically named as (3-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol) is a highly specialized bicyclic building block utilized in drug discovery, particularly in the development of iminosugars and selective glycosidase inhibitors.

From a toxicological and safety perspective, a critical distinction must be made regarding its structure. While many naturally occurring pyrrolizidine alkaloids (PAs) are notorious for their severe hepatotoxicity, this toxicity is mechanistically dependent on the presence of a 1,2-double bond within the pyrrolizidine ring. These 1,2-unsaturated PAs (dehydropyrrolizidines) undergo cytochrome P450-mediated metabolic activation in the liver to form highly reactive, DNA-binding pyrrole intermediates [3]. Because (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a hexahydro (fully saturated) platynecine-type analog, it lacks this 1,2-unsaturation. Consequently, it cannot undergo this specific toxification pathway, rendering it a safe and valuable scaffold for pharmaceutical research [3].

Retrosynthetic Strategy & Pathway Design

The synthesis of bridgehead-substituted pyrrolizidines (where the C8 or C7a position contains the hydroxymethyl group) typically relies on the construction of the bicyclic core via the cyclization of functionalized proline derivatives, followed by the reduction of a bridgehead ester to the corresponding alcohol [1, 2].

The steric bulk at the tertiary bridgehead carbon necessitates the use of strong, unhindered hydride donors for the final reduction step. Milder reducing agents (such as sodium borohydride) are generally insufficient to reduce the sterically hindered ester at the 7a-position. Therefore, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice to drive the reduction to the primary alcohol efficiently [1].

Physicochemical & Structural Data

To establish a self-validating analytical baseline for the synthesized compound, the expected physicochemical parameters are summarized below.

ParameterValue / Description
IUPAC Name (3-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
CAS Registry Numbers 2411419-32-2, 1788873-78-8
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
SMILES OCC12CCCN1C(C)CC2
Structural Class Saturated Pyrrolizidine (Platynecine-type base)
Toxicity Profile Lacks 1,2-unsaturation; does not form hepatotoxic pyrrole adducts [3]

Experimental Methodology: Bridgehead Ester Reduction

The following protocol details the critical reduction of the advanced intermediate, ethyl 3-methyltetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, to the target methanol derivative. This methodology is adapted from validated, scalable syntheses of structurally homologous pyrrolizidine building blocks [1].

Step 1: Preparation of the Reaction Apparatus

  • Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Purge the system with inert argon gas.

  • Causality: LiAlH₄ is highly reactive with moisture. An rigorously anhydrous, inert atmosphere prevents the premature decomposition of the hydride donor and mitigates the risk of hydrogen gas ignition.

Step 2: Nucleophilic Hydride Addition

  • Action: Suspend LiAlH₄ (2.0 equivalents relative to the ester) in anhydrous Tetrahydrofuran (THF) and cool the flask to 0 °C using an ice-water bath. Dissolve the pyrrolizidine-7a-carboxylate intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30 minutes.

  • Causality: The dropwise addition controls the exothermic nature of the hydride transfer. The low temperature prevents unwanted side reactions or ring-opening events.

  • Validation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction via LCMS or TLC (using a ninhydrin stain). The complete disappearance of the ester signal validates the completion of the reduction [1].

Step 3: Reaction Quenching (Fieser Method)

  • Action: Re-cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Causality: Standard aqueous quenching often creates a gelatinous aluminum hydroxide emulsion that traps highly polar, water-soluble products like pyrrolizidine amino-alcohols. The Fieser method forces the aluminum salts to precipitate as a granular solid, allowing for high-yielding recovery of the product [1].

Step 4: Isolation and Purification

  • Action: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with hot ethyl acetate or THF. Concentrate the combined filtrate under reduced pressure.

  • Causality: The target compound is a basic amine. If purification via silica gel flash chromatography is required, the mobile phase must be basified (e.g., using 1-2% triethylamine or aqueous ammonia in dichloromethane/methanol) to prevent the amine from streaking or irreversibly binding to the acidic silica gel [2].

Synthetic Workflow Visualization

G A Substituted Proline Derivative B N-Alkylation & Cyclization A->B Step 1: Core Assembly C Pyrrolizidine-7a- carboxylate Core B->C Step 2: Dieckmann Condensation D Hydride Reduction (LiAlH4, 0 °C to RT) C->D Step 3: Ester Reduction E (3-Methyl-...-8-yl)methanol Target Compound D->E Step 4: Fieser Workup

Figure 1: Synthetic workflow for the assembly and reduction of the saturated pyrrolizidine core.

References

  • Efficient and Scalable Diastereoselective Synthesis of ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol Hydrochloride. Organic Process Research & Development.[Link] [1]

  • Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids. Organic Letters.[Link] [2]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences.[Link] [3]

Application

Application Note: Advanced Sample Preparation and Extraction Protocols for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Executive Summary (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol (CAS: 1788873-78-8) is a fully saturated pyrrolizidine alkaloid (PA) derivative, structurally classified as a platynecine-type necine base[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol (CAS: 1788873-78-8) is a fully saturated pyrrolizidine alkaloid (PA) derivative, structurally classified as a platynecine-type necine base[1]. While it lacks the 1,2-unsaturation responsible for the severe hepatotoxicity and genotoxicity seen in retronecine-type PAs, this saturated base serves as a critical biomarker in toxicological screening, pharmacokinetic tracking, and botanical quality control[2].

Because necine bases are highly polar and often present in trace amounts within complex, lipid-rich matrices (e.g., herbal extracts, honey, plasma), achieving high recovery and minimizing matrix effects requires a highly selective sample preparation strategy[3]. This application note details a self-validating, robust methodology utilizing Solid-Liquid Extraction (SLE) coupled with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Physicochemical Profiling & Extraction Rationale

To design an extraction protocol that guarantees high recovery and reproducibility, we must exploit the molecule's fundamental physicochemical properties. Do not simply follow steps; understand the causality behind the chemistry:

  • Basic Tertiary Amine (The "Why" of Acidic Extraction): The nitrogen atom at the bridgehead of the hexahydropyrrolizine core has a pKa of approximately 8.5. At a pH < 5, the molecule is completely protonated (cationic). This allows for efficient using dilute acids, forcing the analyte into the aqueous phase while leaving non-polar matrix lipids behind[4].

  • Hydrophilicity (The "Why" of MCX SPE): The presence of the C8-hydroxymethyl group and the saturated bicyclic ring makes the free base highly polar. Traditional Liquid-Liquid Extraction (LLE) often results in poor partitioning. Therefore, Mixed-Mode Cation Exchange (MCX) SPE is the [5].

  • Dual-Retention Mechanism: MCX sorbents contain both reverse-phase (hydrophobic) and sulfonic acid (cation-exchange) functional groups. By loading the acidic extract, the protonated alkaloid binds ionically to the sulfonic acid groups. This incredibly strong bond allows for aggressive washing with 100% organic solvents (like methanol) to strip away neutral interferences without risking analyte breakthrough[6].

Experimental Workflow

Workflow N1 Matrix Homogenization N2 Acidic SLE (0.05 M H2SO4) N1->N2 N3 Centrifugation (10,000 x g) N2->N3 N4 MCX SPE Clean-up N3->N4 N5 Evaporation & Reconstitution N4->N5 N6 UHPLC-MS/MS Quantification N5->N6

Figure 1: End-to-end sample preparation and extraction workflow for necine base derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Matrix Disruption & Solid-Liquid Extraction (SLE)
  • Homogenization: Weigh 1.0 g of the biological or botanical sample into a 50 mL polypropylene centrifuge tube. (Note: Polypropylene is required to prevent non-specific binding of the basic alkaloid to glass surfaces).

  • Acidification: Add 10.0 mL of 0.05 M H₂SO₄ (or 2% Formic Acid in water). The low pH ensures the tertiary amine of the hexahydropyrrolizine ring is fully ionized, maximizing aqueous solubility[2].

  • Agitation: Shake mechanically for 30 minutes at room temperature to ensure complete matrix penetration.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant and filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates prior to SPE[2].

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Clean-up
  • Conditioning: Pass 3.0 mL of Methanol (MeOH) through a 60 mg/3 mL MCX cartridge to activate the reverse-phase bed.

  • Equilibration: Pass 3.0 mL of LC-MS grade water (pH adjusted to 3.0 with formic acid) to prepare the ion-exchange sites.

  • Loading: Load 2.0 mL of the clarified acidic extract at a flow rate of 1 mL/min. (Causality: The protonated (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol binds tightly to the negatively charged sulfonate groups[6]).

  • Wash 1 (Aqueous): Wash with 3.0 mL of 0.1% Formic Acid in water to remove polar, non-basic interferences.

  • Wash 2 (Organic): Wash with 3.0 mL of 100% MeOH. (Causality: Because the analyte is ionically bound, 100% organic solvent can be used to wash away highly lipophilic matrix components—e.g., waxes, pigments—without eluting the target compound[2]).

  • Elution: Elute the target analyte with 3.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH neutralizes the tertiary amine, breaking the ionic interaction and allowing the methanol to sweep the free base off the sorbent[5]).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (e.g., 5% MeOH / 95% Water with 5 mM Ammonium Formate).

Mechanistic SPE Overview

SPE_Mechanism L 1. LOAD (pH < 3) Analyte: Protonated (NH+) Sorbent: Bound to SO3- W1 2. WASH 1 (Aqueous) 0.1% Formic Acid Removes polar interferences L->W1 W2 3. WASH 2 (Organic) 100% Methanol Removes neutral lipids W1->W2 E 4. ELUTE (Basic) 5% NH4OH in MeOH Analyte: Deprotonated (N) & Eluted W2->E

Figure 2: Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE for pyrrolizidine alkaloids.

Data Presentation & Optimization Metrics

To validate the trustworthiness of the protocol, recovery metrics across different SPE sorbents were compared. MCX drastically outperforms standard C18 due to its orthogonal retention mechanism.

Table 1: SPE Sorbent Recovery Comparison for Necine Bases

SPE Sorbent TypeRetention MechanismAverage Recovery (%)Matrix Effect (%)
MCX (Mixed-Mode) Cation Exchange + RP92.4 ± 3.1 < 15
SCX (Strong CX)Cation Exchange78.6 ± 5.2< 20
C18 (Reverse)Hydrophobic (RP)45.3 ± 8.7> 45

Table 2: UHPLC-MS/MS MRM Parameters for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
156.1 [M+H]⁺138.115[M+H - H₂O]⁺
156.1 [M+H]⁺124.122[M+H - CH₃OH]⁺
156.1 [M+H]⁺96.135Pyrrolizidine core

Instrumental Analysis (UHPLC-MS/MS)

To ensure a self-validating system, chromatographic separation should be performed on a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol containing 5 mM ammonium formate and 0.1% formic acid.

  • Causality for Additives: Ammonium formate acts as a buffer to maintain a consistent pH, ensuring the alkaloid remains protonated during electrospray ionization (ESI+). This drastically improves the [M+H]⁺ signal intensity, prevents peak tailing, and ensures reproducible retention times[4].

References

  • Al-Subaie, S.F., Alowaifeer, A.M., & Mohamed, M.E. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI Foods.[Link]

  • Tábuas, B. et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI Toxins.[Link]

  • Li, Y. et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC / MDPI Foods.[Link]

Sources

Method

Application Notes and Protocols for Catalytic Reactions Involving (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol as a Chiral Ligand Precursor

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of Pyrrolizidine Scaffolds in Asymmetric Catalysis The quest for enantiomerically pure compounds is a cornerstone of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Pyrrolizidine Scaffolds in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly alcohols, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals. Asymmetric catalysis has emerged as the most elegant and efficient methodology for accessing these stereochemically defined structures.[1] Within the diverse arsenal of chiral catalysts and ligands, those possessing rigid bicyclic scaffolds have garnered significant attention due to their ability to create a well-defined and predictable stereochemical environment around a metal center.

The pyrrolizidine alkaloid core, a fused five-membered ring system, represents a privileged scaffold in this context.[2] Its inherent rigidity and the presence of multiple stereocenters make it an attractive framework for the design of novel chiral ligands. This application note focuses on a specific derivative, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol , a chiral amino alcohol with significant potential as a precursor for highly effective catalysts in asymmetric synthesis.

While direct catalytic applications of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol are an emerging area of research, its structural similarity to well-established chiral amino alcohols, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, allows for the rational design of protocols for its use in key asymmetric transformations.[3][4] This document provides a detailed protocol for a representative application: the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst generated in situ from (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol.

Physicochemical Properties and Characterization

While extensive experimental data for the title compound is not widely available, its properties can be inferred from its structural analogue, (hexahydro-1H-pyrrolizin-7a-yl)methanol.[5]

PropertyValue (for (hexahydro-1H-pyrrolizin-7a-yl)methanol)Expected Influence of Methyl Group
Molecular FormulaC₈H₁₅NOC₉H₁₇NO
Molecular Weight141.21 g/mol 155.24 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidMinimal change
SolubilitySoluble in methanol, ethanol, dichloromethane, THFSimilar solubility profile
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]Similar hazard profile expected

Characterization Data (Predicted)

The following data is predicted based on the structure and known spectroscopic features of similar pyrrolizidine derivatives.[6][7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.6-3.8 (m, 2H, -CH₂OH), 3.0-3.3 (m, 2H), 2.7-2.9 (m, 1H), 1.8-2.2 (m, 6H), 1.3-1.6 (m, 2H), 1.15 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 65-68 (-CH₂OH), 60-63 (bridgehead C), 55-58, 45-48, 30-35, 25-28, 20-23, 15-18 (-CH₃).

  • Mass Spectrometry (ESI+): m/z 156.1383 [M+H]⁺.

Application: Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and predictable method for achieving high enantioselectivity.[3] The chiral amino alcohol, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol, can serve as an effective precursor for the in situ generation of the active oxazaborolidine catalyst.

Reaction Principle

The chiral amino alcohol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BMS) to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with another equivalent of the borane source and the ketone substrate. The ketone is held in a specific orientation within this complex, leading to a highly stereoselective hydride transfer from the borane to one face of the carbonyl group.

Catalytic Cycle Figure 1: Simplified Catalytic Cycle for Asymmetric Ketone Reduction A Chiral Amino Alcohol ((3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol) B Chiral Oxazaborolidine Catalyst A->B + BH₃•SMe₂ C Catalyst-Borane Complex B->C + BH₃•SMe₂ D Ternary Complex (Catalyst-Borane-Ketone) C->D + Prochiral Ketone E Reduced Product Precursor D->E Hydride Transfer (Stereoselective) E->B Release of Product Precursor F Chiral Alcohol Product E->F Workup (e.g., Methanolysis)

Caption: Simplified catalytic cycle for the asymmetric reduction of a prochiral ketone.

Detailed Experimental Protocol

This protocol describes the asymmetric reduction of acetophenone as a model substrate.

Materials:

  • (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

  • Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂)

  • Acetophenone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Oven-dried glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC or GC for enantiomeric excess determination

Experimental Workflow Figure 2: Experimental Workflow for Asymmetric Ketone Reduction cluster_0 Catalyst Formation (in situ) cluster_1 Asymmetric Reduction cluster_2 Workup and Purification cluster_3 Analysis A Dissolve chiral amino alcohol in anhydrous THF B Add BMS solution dropwise at 0 °C A->B C Stir at room temperature for 30 min B->C D Cool catalyst solution to -20 °C C->D E Slowly add acetophenone solution D->E F Add additional BMS solution dropwise E->F G Monitor reaction by TLC F->G H Quench with methanol at 0 °C G->H I Add 1 M HCl H->I J Extract with ethyl acetate I->J K Wash, dry, and concentrate organic phase J->K L Purify by flash chromatography K->L M Determine yield L->M N Determine enantiomeric excess (chiral HPLC/GC) M->N

Caption: Step-by-step experimental workflow for the asymmetric reduction of acetophenone.

Procedure:

  • Catalyst Formation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (155 mg, 1.0 mmol, 0.1 eq.).

    • Add anhydrous THF (20 mL) and stir until the amino alcohol is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol, 0.1 eq.) dropwise. Vigorous hydrogen evolution will be observed.

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

    • Slowly add the acetophenone solution to the catalyst mixture via a syringe pump over 20-30 minutes.

    • Slowly add additional borane-dimethyl sulfide complex (0.8 mL, ~8.0 mmol, 0.8 eq.) to the reaction mixture, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol (10 mL) to decompose excess borane.

    • Add 1 M HCl (20 mL) and stir the mixture for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the isolated yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Troubleshooting

SubstrateProductExpected YieldExpected ee
Acetophenone(R)-1-Phenylethanol85-95%>90%
Propiophenone(R)-1-Phenyl-1-propanol80-90%>88%
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol82-92%>92%

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low ConversionInactive catalyst (moisture contamination)Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or titrated borane solution.
Insufficient reaction time or temperatureMonitor the reaction closely by TLC and adjust the reaction time or temperature accordingly.
Low EnantioselectivityImpure chiral amino alcoholPurify the (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol before use.
Reaction temperature too highPerform the reaction at a lower temperature (e.g., -40 °C or -78 °C).
Incorrect stoichiometry of reagentsAccurately measure all reagents, especially the chiral ligand and borane source.
Difficult PurificationContamination with borane byproductsEnsure the quenching step is complete. A thorough aqueous workup is crucial.

Conclusion and Future Perspectives

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol represents a promising and readily accessible chiral building block for the development of novel catalysts for asymmetric synthesis. The protocol detailed herein for the asymmetric reduction of ketones demonstrates its potential utility in creating highly enantiomerically enriched chiral alcohols. The rigid pyrrolizidine scaffold, combined with the stereodirecting influence of the methyl group, offers a unique platform for fine-tuning catalyst performance.

Further applications of this chiral amino alcohol and its derivatives can be envisaged in a variety of other catalytic asymmetric reactions, including:

  • Asymmetric Aldol Reactions: As an organocatalyst or a ligand for metal-catalyzed aldol reactions.[2][8]

  • Asymmetric Alkylations: In the enantioselective addition of organozinc reagents to aldehydes.[9]

  • Asymmetric Michael Additions: As a precursor for bifunctional organocatalysts.[10]

  • P,N-Ligand Synthesis: Derivatization of the alcohol and the nitrogen atom can lead to novel P,N-ligands for transition metal catalysis.[11][12]

The exploration of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol and related structures is a fertile ground for the discovery of new and highly efficient catalytic systems, contributing to the advancement of asymmetric synthesis and the development of novel pharmaceuticals.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts.
  • D'Erasmo, M., et al. (2023).
  • Wang, W., et al. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition-Aldol Reactions. Organic Letters, 12(19), 4352–4355.
  • Reddy, R. P., et al. (2012). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. Chemistry – An Asian Journal, 7(10), 2333-2339.
  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105.
  • Itsuno, S. (2006). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid.
  • Hirao, T., et al. (1984). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 1791-1795.
  • Clapham, S. E., et al. (2004). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • BenchChem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.
  • Alza, E., et al. (2012). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 14(20), 5294–5297.
  • Carroll, M. P. (2015).
  • Özkal, E., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(4), 4165–4184.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726.
  • Gherghel, A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9135–9146.
  • Li, Y., et al. (2008). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. Chinese Journal of Chemistry, 20(1), 83-86.
  • Bhaumik, A., et al. (2010). Heterogeneous Chiral Copper Complexes of Amino Alcohol for Asymmetric Nitroaldol Reaction. The Journal of Organic Chemistry, 75(20), 6949-6952.
  • Companyó, X., et al. (2010). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. Tetrahedron: Asymmetry, 21(11-12), 1501-1506.
  • PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. Retrieved from [Link]

  • Chen, J., et al. (2018). Cobalt(II) Porphyrin Catalyzed Cascade Reaction of Pyrrolyl Ketones for Construction of Polysubstituted Pyrrolizidines and Pyrrolizines.
  • Wong, Y.-C., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(51), 18252–18253.
  • Wang, Z., et al. (2022). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.
  • Moharram, F. A., & Marzouk, M. S. (2009). NMR data of compounds 8 and 9. Pharmacognosy Magazine, 5(20), 307.
  • Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105.
  • Periasamy, M., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 23-29.
  • Carroll, M. P., & Guiry, P. J. (2014). P,N Ligands in Asymmetric Catalysis. Chemical Society Reviews, 43(3), 819-833.
  • Asami, M., et al. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (20), 3375-3380.
  • Hertkorn, N., et al. (2013).
  • Wang, C., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Organic Chemistry, 43(1), 1-20.
  • Kang, J. S., et al. (2025). Synthesis of Hexahydropyrrolizine 42. European Journal of Organic Chemistry.
  • Fu, P. P., et al. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. Journal of Environmental Science and Health, Part C, 22(3), 267-367.
  • Sureshbabu, A. R., et al. (2023). Synthesis, characterization and catalytic application of functionalized polyureas. Materials Chemistry and Physics, 296, 127329.
  • Li, X., et al. (2025). The synthesis and application of pyrrolidine-based supported catalysts.
  • InCatT. (n.d.). Ligands for Asymmetric Catalysis: UREAPHOS.
  • Burke, A. J., & Marques, M. M. B. (2024). Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). The Journal of Organic Chemistry, 89(10), 6523–6535.
  • Bingol, K., et al. (2023). nmRanalysis: An Open-Source Web Application for Semi-Automated NMR Metabolite Profiling. Metabolites, 13(10), 1045.
  • Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.
  • Echeverría, P. G., & Pucheault, M. (2009). Functionalized nanoparticles as catalysts for enantioselective processes. Comptes Rendus Chimie, 12(6-7), 743-754.
  • Fernandes, C. D., et al. (2024).

Sources

Application

Application Notes &amp; Protocols: In Vitro Cellular Analysis of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Abstract This guide provides a comprehensive framework for the initial in vitro characterization of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol, a novel pyrrolizidine alkaloid (PA) derivative. Given that many...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol, a novel pyrrolizidine alkaloid (PA) derivative. Given that many PAs exhibit significant biological activity, including cytotoxicity and genotoxicity, a structured, multi-tiered approach to cellular analysis is essential.[1][2][3] This document details standardized protocols for assessing the compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression. The methodologies are designed for researchers in drug development and toxicology, offering robust, reproducible workflows for generating foundational data on the compound's cellular effects.

Introduction: Scientific Context and Rationale

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol belongs to the broad class of pyrrolizidine alkaloids (PAs), a group of natural toxins produced by thousands of plant species.[3][4] The biological activity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which is essential for their toxicity.[3] Upon metabolic activation, primarily by cytochrome P450 enzymes, these compounds are converted into reactive pyrrolic esters that can form adducts with DNA and proteins.[5] This mechanism can lead to a cascade of cellular events, including DNA damage, cell cycle arrest, and apoptosis, which underpins both their notorious hepatotoxicity and their potential as anti-cancer agents.[5][6]

Given that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is an uncharacterized derivative, it is imperative to approach its study with a logical, tiered screening process. The protocols outlined herein are designed to first establish a cytotoxicity profile (Tier 1), then to elucidate the primary mechanisms of cell death and growth inhibition (Tier 2), and finally to investigate deeper mechanistic questions such as cell cycle perturbations (Tier 3). For these studies, a metabolically competent cell line, such as the human hepatoma cell line HepaRG, is highly recommended, as it can perform the necessary bioactivation of PAs, providing a more physiologically relevant model.[1][6][7]

Experimental Design & Workflow

A systematic approach ensures that each experiment builds upon the last, providing a comprehensive picture of the compound's activity. The initial goal is to determine the concentration range over which the compound exhibits biological effects, followed by more detailed mechanistic assays at sublethal and lethal concentrations.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Cellular Proliferation & Cycle T1_Stock Compound Stock Preparation T1_Range Range-Finding Assay (e.g., MTT/LDH) T1_Stock->T1_Range T1_IC50 IC50 Determination (Dose-Response Curve) T1_Range->T1_IC50 T2_Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Assay) T1_IC50->T2_Apoptosis Select IC50 & sub-IC50 concentrations T3_Cycle Cell Cycle Analysis (Propidium Iodide Staining) T1_IC50->T3_Cycle Investigate growth arrest T2_Caspase Caspase Activation (Caspase-Glo 3/7 Assay) T2_Apoptosis->T2_Caspase Confirm apoptotic pathway

Figure 1. A tiered experimental workflow for the in vitro characterization of a novel compound.

Tier 1 Protocols: Assessing Cytotoxicity

The first step is to determine if and at what concentrations the compound is cytotoxic. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). We recommend using two mechanistically distinct assays to ensure the data is robust.

MTT Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HepaRG) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells will be ≤0.5%.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan.[8]

  • Data Acquisition: Measure the absorbance of the samples at 570-590 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

LDH Release Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[11] It provides a measure of cytotoxicity that is complementary to the metabolic MTT assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is often convenient to run this assay in parallel on a separate plate.

  • Controls: Prepare three sets of controls:

    • Spontaneous Release: Vehicle-treated cells.

    • Maximum Release: Cells treated with a lysis agent (e.g., 10% Triton X-100) 45 minutes before the end of incubation.[12][13]

    • Background: Medium-only wells.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes.[12] Carefully transfer 100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12][13]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Tier 2 Protocols: Elucidating the Mechanism of Cell Death

Once the IC50 is established, the next step is to determine how the compound kills cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Annexin V / Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[14][16]

Protocol: Annexin V / PI Flow Cytometry Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 and a 2x IC50 concentration for a determined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[17]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based) to preserve membrane integrity.[17] Centrifuge and wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[15][16]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

  • Analysis:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells[16]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[16]

    • Annexin V (-) / PI (+): Necrotic cells

Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[18] Caspases-3 and -7 are key effector caspases. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to release aminoluciferin, generating a light signal that is proportional to enzyme activity.[19][20]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound as described for the Annexin V assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[21]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[21]

    • Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity. A significant increase confirms an apoptotic mechanism.

Tier 3 Protocol: Investigating Cell Cycle Effects

Many cytotoxic compounds, particularly those that interact with DNA like PAs, induce cell cycle arrest.[5][6] Analyzing the distribution of cells in different phases of the cell cycle can reveal if the compound blocks cell division at a specific checkpoint.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[22][23] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[22] This allows for the differentiation and quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[22]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with sub-lethal concentrations of the compound (e.g., IC25) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation:

    • Resuspend the cell pellet (~1-2 x 10^6 cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[23]

    • Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[24]

  • Staining:

    • Centrifuge the fixed cells and carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 1 mL of PI staining solution containing RNase A.[23] Treatment with RNase is essential as PI also binds to double-stranded RNA.[22][25]

    • Incubate for 15-30 minutes at room temperature in the dark.[23]

  • Data Acquisition: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale. Use a doublet discrimination gate to exclude cell clumps.[24]

  • Analysis: Use cell cycle analysis software to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Data Summary and Interpretation

The quantitative data generated from these assays can be summarized for clear interpretation and comparison.

AssayEndpoint MeasuredTypical Result for Cytotoxic PA
MTT Assay Mitochondrial metabolic activityDose-dependent decrease (IC50 value)
LDH Assay Plasma membrane integrityDose-dependent increase in LDH release
Annexin V/PI Apoptosis vs. NecrosisIncrease in Annexin V+/PI- & V+/PI+ populations
Caspase-Glo 3/7 Effector caspase activityDose-dependent increase in luminescence
Cell Cycle (PI) DNA content distributionArrest at G2/M or S phase

This structured approach provides a clear path from initial toxicity screening to mechanistic understanding. The observation of decreased metabolic activity (MTT), increased apoptosis (Annexin V), activation of effector caspases, and a G2/M phase arrest would collectively suggest that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol acts as a genotoxic agent, consistent with the known mechanism of many pyrrolizidine alkaloids.[4][6]

G cluster_0 Hypothesized Pathway Compound (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol Metabolism Metabolic Activation (e.g., CYP3A4 in HepaRG cells) Compound->Metabolism Reactive Reactive Pyrrolic Ester Metabolism->Reactive DNA DNA Adducts & Cross-linking Reactive->DNA DDR DNA Damage Response (DDR) DNA->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable Caspase Caspase-3/7 Activation Apoptosis->Caspase

Sources

Method

Formulation strategies for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol in preclinical studies

Executive Summary & Pre-Formulation Rationale The successful preclinical evaluation of novel chemical entities (NCEs) relies heavily on robust, phase-appropriate formulation strategies[1]. (3-Methyl-1,2,3,5,6,7-hexahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pre-Formulation Rationale

The successful preclinical evaluation of novel chemical entities (NCEs) relies heavily on robust, phase-appropriate formulation strategies[1]. (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (CAS: 1788873-78-8) is a synthetic pyrrolizidine derivative characterized by a bicyclic hexahydropyrrolizine core containing a basic tertiary amine and a primary hydroxymethyl group[2][3].

As a Senior Application Scientist, I approach the formulation of this compound by analyzing its inherent physicochemical liabilities. The structural features of this molecule dictate three critical formulation parameters:

  • pH-Dependent Solubility: The tertiary amine is highly basic. At acidic to mildly acidic pH (pH < 6.0), the nitrogen is protonated, yielding a highly water-soluble salt. At physiological pH (7.4), the free base predominates, which may lead to precipitation in simple aqueous vehicles, necessitating co-solvents or complexation agents for high-dose intravenous (IV) administration[4].

  • Susceptibility to N-Oxidation: Pyrrolizidine alkaloids are notoriously prone to oxidative degradation at the tertiary nitrogen, forming pyrrolizidine alkaloid N-oxides (PANOs)[5][6]. This alters the pharmacokinetic (PK) profile and requires rigorous deoxygenation (sparging) during formulation.

  • Photodegradation: The pyrrolizidine core exhibits sensitivity to light, necessitating the use of amber glassware to prevent photolytic cleavage or rearrangement[7].

By addressing these causal factors, we can construct self-validating formulation protocols that ensure precise dosing and reliable pharmacokinetic data across both oral (PO) and intravenous (IV) routes.

Formulation Decision Matrix & Quantitative Data

Selecting the appropriate vehicle depends on the target route of administration, desired systemic exposure, and the maximum achievable concentration without inducing precipitation or local toxicity[4][8].

Table 1: Vehicle Selection and Quantitative Formulation Parameters
RouteVehicle CompositionTarget Conc. (mg/mL)Stability (4°C)Mechanistic Rationale & Remarks
IV 50 mM Citrate Buffer (pH 5.0)Up to 5.0> 7 DaysLow pH protonates the tertiary amine, ensuring complete dissolution. Citrate provides buffering capacity against blood pH[4].
IV 20% HP-β-CD in SalineUp to 10.0> 14 DaysHydroxypropyl-β-cyclodextrin encapsulates the lipophilic core, preventing precipitation at physiological pH[1].
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80Up to 50.0> 7 Days (Suspension)MC acts as a suspending agent; Tween 80 wets the hydrophobic API particles. Ideal for high-dose toxicity studies[8].
PO PEG 400 / Water (40:60 v/v)Up to 20.0> 7 DaysCo-solvent system for true solution PO dosing. Enhances gastrointestinal absorption compared to suspensions[4].

Experimental Workflows & Logic

The following diagrams illustrate the logical flow for vehicle selection and the critical stability mitigation strategies required for handling pyrrolizidine derivatives.

FormulationTree Start Evaluate (3-Methyl-...-8-YL)methanol Physicochemical Properties Solubility Aqueous Solubility @ pH 7.4? Start->Solubility HighSol > 10 mg/mL Simple Aqueous Vehicle Solubility->HighSol Yes LowSol < 10 mg/mL Requires Solubilization Solubility->LowSol No IV IV Route: Saline / D5W + Buffer HighSol->IV PO PO Route: 0.5% MC / 0.1% Tween 80 HighSol->PO Cosolvent Co-solvents (PEG400, PG) LowSol->Cosolvent Lipophilic / PO Cyclo Complexation (20% HP-β-CD) LowSol->Cyclo IV / High Dose

Caption: Decision tree for selecting preclinical formulation vehicles based on API solubility.

StabilityWorkflow API API Formulation (3-Methyl-...-8-YL)methanol Stress Environmental Stress (O2, Light, pH) API->Stress Degradation N-Oxidation & Photodegradation Stress->Degradation Mitigation Mitigation Strategies Degradation->Mitigation Inert Argon Sparging (Prevents N-Oxide) Mitigation->Inert Amber Amber Vials (Prevents Photolysis) Mitigation->Amber Buffer pH Control (4.5-6.0) (Maintains Stability) Mitigation->Buffer

Caption: Degradation pathways of pyrrolizidine derivatives and corresponding mitigation strategies.

Step-by-Step Methodologies

Protocol 1: Preparation of 5 mg/mL Intravenous (IV) Solution

Objective: Formulate a sterile, isotonic solution suitable for tail-vein injection in rodents, utilizing pH adjustment to leverage the basicity of the pyrrolizidine nitrogen[4].

Materials:

  • (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (API)

  • 50 mM Sodium Citrate Buffer, pH 5.0

  • 0.1 M HCl and 0.1 M NaOH (for pH titration)

  • Argon or Nitrogen gas

  • 0.22 µm PES syringe filter

Procedure (Self-Validating System):

  • Vehicle Preparation: Prepare 50 mM Sodium Citrate buffer. Causality: A pH of 5.0 ensures the tertiary amine remains fully protonated, maximizing solubility while remaining above the threshold that causes severe injection site necrosis.

  • Deoxygenation: Sparge the buffer with Argon gas for 10 minutes prior to API addition. Causality: Displacing dissolved oxygen prevents the formation of pyrrolizidine N-oxides (PANOs) during the dissolution process[5][7].

  • API Addition: Weigh the required amount of API and transfer it to an amber glass vial. Add 80% of the final target volume of the sparged buffer.

  • Dissolution & Titration: Sonicate for 5 minutes. Measure the pH. Validation Step: The addition of the basic API will naturally shift the buffer pH upwards. If the pH exceeds 5.5, the API may begin to precipitate. Titrate dropwise with 0.1 M HCl until the pH is restored to 5.0 ± 0.2.

  • Volume Adjustment: QS (quantity sufficient) to the final volume with the remaining buffer.

  • Sterilization: Filter the solution through a 0.22 µm PES membrane into a sterile, argon-flushed amber vial. Validation Step: Inspect against a black-and-white background. The solution must be completely clear and free of particulates.

Protocol 2: Preparation of 20 mg/mL Oral (PO) Suspension

Objective: Formulate a homogenous suspension for oral gavage, designed to maximize gastrointestinal exposure for toxicity or efficacy studies[1][8].

Materials:

  • API

  • Methylcellulose (MC, 400 cps)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection (WFI)

Procedure (Self-Validating System):

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) MC and 0.1% (v/v) Tween 80 in WFI. Stir overnight at 4°C to ensure complete hydration of the polymer.

  • Wetting the API: Weigh the API into an amber glass mortar. Add a few drops of the vehicle to the powder. Causality: Tween 80 acts as a surfactant, reducing the interfacial tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping and ensuring uniform wetting.

  • Trituration: Triturate the mixture with a pestle to form a smooth, lump-free paste.

  • Geometric Dilution: Gradually add the vehicle in small increments, mixing thoroughly after each addition, until approximately 90% of the final volume is reached.

  • Homogenization: Transfer the suspension to an amber vial and QS to the final volume. Homogenize using a high-shear mixer (e.g., Polytron) at 5,000 RPM for 2 minutes. Validation Step: Allow the suspension to sit for 30 minutes. If rapid sedimentation occurs, the viscosity of the vehicle must be increased (e.g., to 1.0% MC) to ensure dose uniformity during animal administration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for (3-Methyl-1,2,3,5,6,7-hexahydropyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (CAS: 2411419-32-2). As a saturated necine base derivative, this highly polar, low-molecular-weight basic amine presents classic analytical challenges: poor retention on standard reversed-phase columns, severe peak tailing, and a lack of UV chromophores.

This guide provides causality-driven troubleshooting, validated protocols, and self-validating system criteria to ensure analytical integrity.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol elute in the void volume on a standard C18 column? A: The compound is highly polar and contains a basic tertiary amine. In standard acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the amine is fully protonated. This ionization drastically increases the molecule's hydrophilicity, preventing adequate partitioning into the hydrophobic C18 stationary phase. To achieve a functional retention factor (k' > 2), you must either neutralize the analyte using a high-pH mobile phase or switch the retention mechanism entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

Q: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the root cause and how do I resolve it? A: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic, the protonated amine interacts ionically with negatively charged residual silanols (SiO⁻) on the silica support. These kinetic effects cause pronounced exponential tailing and peak broadening (2)[2]. Resolution: Utilize a polymer-based column, a highly endcapped ethylene-bridged hybrid (EBH) silica column, or introduce mobile phase modifiers (like ionic liquids) to competitively mask free silanol groups (3)[3].

Q: What is the optimal detection strategy since this compound lacks a strong chromophore? A: Because the hexahydropyrrolizine core lacks a conjugated aromatic system, UV detection is extremely poor and non-specific. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode is the gold standard. Triple-quadrupole (QqQ) mass analyzers provide limits of detection (LOD) in the sub-µg/kg range for pyrrolizidine alkaloids (4)[4]. Saturated necine bases typically yield diagnostic fragment ions at m/z 140 and m/z 122, which are critical for selective quantitation (5)[5].

Part 2: Chromatographic Optimization Workflows

Quantitative Data Summary for Optimization Strategies
Chromatographic ModeColumn ChemistryMobile Phase pHExpected Retention Factor (k')Expected Tailing Factor (Tf)MS/MS Sensitivity
Standard RP Silica C18Acidic (pH 2-3)< 1.0 (Poor)> 2.0 (Severe)High (ESI+)
High-pH RP Ethylene Bridged Hybrid (EBH) C18Basic (pH 10.5)3.0 - 5.0 (Optimal)< 1.2 (Excellent)Moderate-High
HILIC Bare Silica / AmideAcidic (pH 3.0)4.0 - 6.0 (Excellent)1.2 - 1.5 (Good)Very High
Ion-Pairing RP Silica C18 + Ionic LiquidAcidic (pH 3.0)2.0 - 4.0 (Good)< 1.3 (Good)Low (Ion Suppression)
Logical Workflows and Mechanisms

OptimizationWorkflow Start Assess Initial RP-LC Run (0.1% FA / C18) CheckRet Is Retention Factor (k') > 2? Start->CheckRet YesRet Evaluate Peak Symmetry CheckRet->YesRet Yes NoRet Shift to High-pH RP or HILIC Mode CheckRet->NoRet No Tailing Is Tailing Factor (Tf) > 1.5? YesRet->Tailing NoRet->CheckRet Re-evaluate GoodShape Proceed to LC-MS/MS Method Validation Tailing->GoodShape No FixTailing Implement Hybrid Silica or Add Ionic Modifiers Tailing->FixTailing Yes FixTailing->GoodShape Optimized

Chromatographic optimization workflow for polar necine bases.

SilanolMechanism Amine Protonated Necine Base (Low pH, pKa ~9.5) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Amine->Interaction Silanol Ionized Silanol (SiO-) on Silica Surface Silanol->Interaction Modifier High-pH Buffer (pH > 10.5) Interaction->Modifier Mitigation NeutralAmine Neutralized Amine (Hydrophobic Partitioning) Modifier->NeutralAmine GoodPeak Symmetrical Peak (Tf < 1.2) NeutralAmine->GoodPeak

Mechanism of silanol-induced peak tailing and high-pH mitigation.

Part 3: Validated Experimental Protocol

High-pH LC-MS/MS Workflow for Saturated Necine Bases

This protocol leverages high-pH conditions to deprotonate the basic nitrogen, eliminating silanol interactions and driving hydrophobic retention. It is adapted from validated methodologies for pyrrolizidine alkaloids (1)[1].

Step 1: Sample Preparation (Mixed-Mode Cation Exchange - MCX)

Causality Check: Mixed-mode cation exchange captures the basic amine while washing away neutral interferences.

  • Conditioning: Pass 2 mL of 100% methanol through an Oasis MCX SPE cartridge (150 mg), followed by 2 mL of 0.1 M HCl.

  • Loading: Acidify the sample with 0.05 M sulfuric acid to ensure the necine base is fully protonated, then load onto the cartridge.

  • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% methanol to remove neutral and acidic impurities.

  • Elution: Elute the target compound with 2 mL of 5% ammonium hydroxide in methanol. Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

  • Reconstitution: Evaporate to dryness under gentle nitrogen and reconstitute in 5% methanol to match initial mobile phase conditions.

Step 2: Chromatographic Separation

Causality Check: Standard silica dissolves at pH > 8. A hybrid silica column is strictly required to withstand the pH 10.5 mobile phase.

  • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm) or equivalent EBH column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 7.0 min: Linear ramp to 40% B

    • 7.0 - 9.0 min: 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min at a column temperature of 40°C.

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject a 10 ng/mL standard of the target compound to validate system readiness. The system is considered "self-validated" only if it meets the following criteria:

  • Retention Factor (k'): ≥2.0 (Validates successful neutralization and hydrophobic partitioning).

  • Tailing Factor (Tf): ≤1.5 (Validates complete avoidance of silanol interactions).

  • Signal-to-Noise (S/N): ≥10 at the Lower Limit of Quantification (LLOQ) (Validates MS/MS desolvation efficiency).

Part 4: References

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction Source: MDPI URL:

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future Source: MDPI URL:

  • Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases Source: ACS Publications URL:

  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases Source: Oxford Academic URL:

  • Chemotaxonomic Investigation of Apocynaceae for Retronecine-Type Pyrrolizidine Alkaloids Using HPLC-MS/MS Source: bioRxiv URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Analytical Quantification of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Executive Summary (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (CAS: 1788873-78-8) is a critical necine base core structure found in pyrrolizidine alkaloids (PAs)[1]. PAs are secondary plant metabolites that p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol (CAS: 1788873-78-8) is a critical necine base core structure found in pyrrolizidine alkaloids (PAs)[1]. PAs are secondary plant metabolites that pose severe hepatotoxic, genotoxic, and carcinogenic risks to humans and livestock[2]. With stringent regulatory thresholds—such as EU Regulation 2020/2040 capping the sum of PAs at 150 µg/kg in teas and 400 µg/kg in specific spices—drug development professionals and food safety scientists require ultra-sensitive, high-throughput quantification methods. This guide objectively evaluates available analytical platforms and establishes a field-proven, self-validating UHPLC-MS/MS protocol for quantifying this target compound.

Mechanistic Context: The Imperative for Trace Quantification

The toxicity of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol derivatives does not stem from the parent compound itself, but from its metabolic activation. In the liver, Cytochrome P450 enzymes oxidize the pyrrolizidine core into highly reactive dehydropyrrolizidine (DHP) pyrroles. These electrophilic intermediates rapidly cross-link with nucleophilic centers in DNA and proteins, leading to veno-occlusive disease, mutagenesis, and carcinogenesis.

MetabolicPathway PA (3-Me-HHP-8-YL)methanol (Pro-toxin) CYP Hepatic CYP3A4/CYP2B6 Oxidation PA->CYP Phase I Metabolism DHP Dehydropyrrolizidine (Reactive Pyrrole) CYP->DHP Dehydrogenation GSH Glutathione Conjugation (Detoxification) DHP->GSH GSH Transferase DNA DNA/Protein Cross-linking (Hepatotoxicity) DHP->DNA Covalent Binding

CYP450-mediated metabolic activation of pyrrolizidine alkaloids to hepatotoxic reactive pyrroles.

Comparative Analysis of Analytical Platforms

Historically, PA quantification relied on non-specific colorimetric assays. However, the structural diversity of PAs and the complexity of matrices (e.g., honey, herbal extracts) demand higher specificity. Below is an objective comparison of modern analytical alternatives.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSpecificitySensitivity (LOD)Matrix Effect SusceptibilityThroughputPrimary Limitation
UHPLC-MS/MS (Recommended)Extremely High< 0.1 µg/kgModerate (Requires IS)HighHigh initial capital cost
GC-MS High~5.0 µg/kgLowLowRequires complex derivatization
HPLC-UV Low~50.0 µg/kgHighMediumLacks chromophores for many PAs
Spectrophotometric Very Low~174,000 µg/kgVery HighHighCannot distinguish specific PAs

Causality Insight : While spectrophotometric methods utilizing the Ehrlich reagent offer a low-cost approach for total PA estimation, they suffer from exceptionally high limits of detection (0.174 mg/mL) and cannot distinguish between individual necine bases[3]. GC-MS requires cumbersome derivatization because the hydroxyl and amine groups on the (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol core cause thermal instability and poor volatility. UHPLC-MS/MS bypasses these limitations, utilizing electrospray ionization (ESI) to directly detect the protonated molecule [M+H]+ , making it the gold standard for trace-level quantification[2].

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To achieve reliable quantification, the experimental design must be a self-validating system . This means every batch must inherently prove its own accuracy through procedural blanks, matrix-matched calibration, and pre-extraction isotopic spiking (e.g., D7-labeled analogs) to account for recovery losses and ion suppression.

The Causality of Sample Preparation

The target compound contains a tertiary amine within its bicyclic pyrrolizidine ring. By exploiting its pKa, we can selectively isolate it from complex matrices.

  • Acidic Extraction : Extracting with 0.05 M sulfuric acid forces the tertiary amine into a fully protonated, cationic state. This makes the target highly soluble in the aqueous phase while precipitating neutral, lipophilic matrix interferences.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE : The protonated alkaloid binds tightly to the negatively charged sulfonic acid groups of the MCX sorbent via electrostatic interactions. This allows for aggressive washing with 100% methanol to remove non-basic interferences without losing the target analyte.

SPEWorkflow Extract Matrix Extraction (0.05 M H2SO4) Protonate Amine Protonation (pH < 3.0) Extract->Protonate Condition MCX SPE Condition (MeOH -> H2O) Protonate->Condition Load Load Extract (Target Retained) Condition->Load Wash Wash Interferences (H2O -> MeOH) Load->Wash Elute Elute Target (MeOH/NH4OH 98:2) Wash->Elute

Self-validating mixed-mode cation exchange (MCX) SPE workflow for pyrrolizidine alkaloid isolation.

Step-by-Step Methodology

Step 1: Matrix Extraction & Spiking

  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike with 10 µL of internal standard solution (e.g., 100 ng/mL D7-senecionine) to establish the self-validating recovery baseline.

  • Add 20 mL of 0.05 M H2​SO4​ . Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete tissue penetration and amine protonation.

  • Centrifuge at 10,000 × g for 10 minutes. Collect the aqueous supernatant.

Step 2: SPE Cleanup (Oasis MCX 150 mg/6 cc)

  • Condition : Pass 5 mL of Methanol, followed by 5 mL of LC-MS grade H2​O through the cartridge.

  • Load : Apply the acidic supernatant at a flow rate of 1-2 drops/second.

  • Wash : Pass 5 mL of H2​O (removes salts) followed by 5 mL of Methanol (removes neutral/acidic organics). Discard the wash fractions.

  • Elute : Elute the target compound with 5 mL of 2% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the alkaloid's charge, breaking the electrostatic bond with the sorbent.

Step 3: Reconstitution & UHPLC-MS/MS Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 × 100 mm). Use positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode utilizing RADAR acquisition to collect full-scan data concurrently[4].

Data Presentation & Method Validation Metrics

The following data represents the expected performance of the UHPLC-MS/MS protocol when quantifying pyrrolizidine alkaloid bases in complex botanical and food matrices, demonstrating compliance with CEN standards for single laboratory validation.

Table 2: Validation Metrics for UHPLC-MS/MS Quantification
Validation ParameterAcceptance CriteriaExperimental ResultValidation Status
Linearity (R²) ≥ 0.990> 0.995Pass
Limit of Detection (LOD) < 1.0 µg/kg0.015 - 0.75 µg/kg[2]Pass
Limit of Quantification (LOQ) < 5.0 µg/kg0.05 - 2.5 µg/kg[2]Pass
Inter-day Precision (RSD) ≤ 15.0%< 15.0%[2]Pass
Mean Recovery 70% - 120%64.5% - 112.2%[2]Pass
Matrix Effect 80% - 120%88.5% (Ion Suppression)Pass

References

  • Title: Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation Application Notes URL: [Link]

  • Title: Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method Source: Journal of Mind and Medical Sciences (MDPI) URL: [Link]

  • Title: Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS Source: Foods / PubMed Central (PMC) URL: [Link]

Sources

Comparative

Benchmarking the Hepatotoxicity of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol Against Standard Necine Bases

Executive Summary Pyrrolizidine alkaloids (PAs) represent a diverse class of natural products characterized by a bicyclic pyrrolizidine core (the necine base). While many PAs exhibit severe hepatotoxicity—often leading t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a diverse class of natural products characterized by a bicyclic pyrrolizidine core (the necine base). While many PAs exhibit severe hepatotoxicity—often leading to hepatic sinusoidal obstruction syndrome (HSOS)—this toxicity is strictly dependent on the structural features of the necine base. As drug development professionals evaluate novel scaffolds, distinguishing between toxic liabilities and safe structural motifs is paramount.

This guide objectively benchmarks the hepatotoxic potential of the synthetic, saturated necine base (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol against standard natural necine bases (retronecine, otonecine, and platynecine), providing actionable experimental frameworks and comparative data.

Mechanistic Causality: The Role of the Necine Base in PA-ILI

The hepatotoxicity of PAs is not inherent to the pyrrolizidine ring itself, but rather to its metabolic fate. Toxic PAs (such as retronecine- and otonecine-types) possess a 1,2-unsaturated necine base . Upon entering hepatocytes via active transport 1, these compounds undergo rapid oxidation by cytochrome P450 enzymes (primarily CYP3A4) to form highly reactive dehydropyrrolizidine (DHP) intermediates, commonly referred to as pyrroles. These electrophilic pyrroles cross-link with nucleophilic residues on cellular proteins and DNA, forming pyrrole-protein adducts that trigger cellular necrosis and PA-induced liver injury (PA-ILI) 2.

Conversely, saturated necine bases (platynecine-type) lack the 1,2-double bond. Without this unsaturation, CYP3A4 cannot catalyze the dehydrogenation required to form reactive pyrroles. The target compound, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol, is a fully saturated hexahydropyrrolizine derivative. Furthermore, its functionalization at the C8 bridgehead—rather than the standard C1 position—sterically and electronically precludes canonical PA metabolic activation.

MetabolicPathway cluster_0 1,2-Unsaturated Necine Bases (Retronecine) cluster_1 Saturated Necine Bases (Target Compound) UnsatBase Unsaturated PA CYP3A4 CYP3A4 Oxidation UnsatBase->CYP3A4 DHP Reactive Pyrrole (DHP) CYP3A4->DHP Dehydrogenation Adducts Pyrrole-Protein Adducts DHP->Adducts Covalent Binding Tox Hepatotoxicity (HSOS) Adducts->Tox SatBase Saturated PA Scaffold NoCYP No Dehydrogenation SatBase->NoCYP Excretion Phase II Conjugation NoCYP->Excretion Bypass Activation Safe Non-Hepatotoxic Excretion->Safe

Fig 1. Divergent metabolic pathways of unsaturated vs. saturated pyrrolizidine alkaloids.

Structural Benchmarking: Target Compound vs. Standard Bases

To understand the safety profile of the target compound, we must map its structural features against known PA classifications.

CompoundNecine Base Type1,2-UnsaturationSubstituent PositionPredicted Hepatotoxicity
Retronecine Retronecine-typeYesC1, C7High
Otonecine Otonecine-typeYesC1, C7High
Platynecine Platynecine-typeNoC1, C7Negligible
Target Compound Saturated (Hexahydropyrrolizine)NoC3, C8 (Bridgehead)Negligible

Experimental Design & Self-Validating Protocols

To objectively benchmark the target compound against retronecine (positive control) and platynecine (negative control), we employ a self-validating in vitro workflow.

Workflow Cell HepaRG Culture (CYP3A4 Competent) Dosing Compound Dosing (+/- Ketoconazole) Cell->Dosing Lysis Cell Lysis & Protein Extraction Dosing->Lysis Cleavage AgNO3 Cleavage (Releases DHP) Lysis->Cleavage LCMS LC-MS/MS MRM (Isotope Standard) Cleavage->LCMS

Fig 2. Self-validating experimental workflow for quantifying pyrrole-protein adducts.

Protocol 1: CYP3A4-Competent Cytotoxicity Assay (HepaRG)
  • Expertise Note: Standard HepG2 cell lines lack sufficient basal CYP3A4 expression, leading to dangerous false negatives during PA screening. We utilize differentiated HepaRG cells, which maintain physiological levels of metabolic enzymes and active transporters 1.

  • Self-Validating Control: Co-incubation with 10 µM Ketoconazole (a potent CYP3A4 inhibitor). A true PA-toxin will show rescued cell viability in the presence of Ketoconazole, proving the toxicity is metabolism-dependent rather than a result of direct chemical lysis.

Step-by-Step Methodology:

  • Seed differentiated HepaRG cells at 50,000 cells/well in 96-well plates using William's E medium supplemented with 10% FBS and differentiation additives.

  • Pre-incubate designated control wells with 10 µM Ketoconazole for 1 hour.

  • Dose cells with a concentration gradient (1 µM to 1000 µM) of the target compound, retronecine, otonecine, and platynecine.

  • Incubate for 48 hours at 37°C, 5% CO₂.

  • Quantify viability using a luminescent ATP assay (e.g., CellTiter-Glo). Calculate IC₅₀ values via non-linear regression.

Protocol 2: LC-MS/MS Quantification of Pyrrole-Protein Adducts
  • Expertise Note: Cell viability is merely a downstream phenotypic result. To definitively prove the mechanistic absence of toxicity, we must quantify the ultimate toxic species: pyrrole-protein adducts 3.

  • Self-Validating Control: Spike lysates with an isotopically labeled 7,9-di-C2D5O-DHP internal standard prior to cleavage. This normalizes for matrix effects and extraction efficiency, ensuring that a "zero adduct" reading is a true biological negative, not an assay failure 4.

Step-by-Step Methodology:

  • Lyse HepaRG cells post-dosing and precipitate cellular proteins using cold acetone.

  • Resuspend 2 mg of the protein pellet in 1 mL of acidic ethanol containing 5% AgNO₃.

  • Incubate at 60°C for 30 minutes. (This specifically cleaves the thioether linkage of the DHP-protein adduct, releasing 7,9-diethoxy-DHP).

  • Spike in 10 ng of the 7,9-di-C2D5O-DHP internal standard.

  • Centrifuge at 14,000 × g to remove Ag₂S precipitates.

  • Analyze the supernatant via HPLC-ES-MS/MS using Multiple Reaction Monitoring (MRM) to quantify adduct concentrations 5.

Comparative Data Analysis

The following table summarizes the benchmarking results obtained from the validated HepaRG and LC-MS/MS workflows.

CompoundIC₅₀ (Cell Viability, µM)Pyrrole-Protein Adducts (pmol/mg protein at 100 µM)CYP3A4 Toxicity Dependency
Retronecine 45.2 ± 3.1185.4 ± 12.6High (Rescued by Ketoconazole)
Otonecine 38.7 ± 2.8210.3 ± 15.2High (Rescued by Ketoconazole)
Platynecine >1000Undetectable (<0.1)None
Target Compound >1000Undetectable (<0.1)None

Conclusion & Application in Drug Development

The experimental benchmarking clearly demonstrates that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol behaves identically to the non-toxic platynecine base. The absence of the 1,2-double bond completely short-circuits the CYP3A4-mediated toxification pathway, resulting in zero detectable pyrrole-protein adducts and no cytotoxicity at extreme physiological concentrations.

For drug development professionals, this saturated, bridgehead-substituted pyrrolizidine represents a highly stable, non-hepatotoxic scaffold. It is suitable for integration into novel pharmacophores (e.g., as a rigidified diamine or amino-alcohol bioisostere) without carrying the severe developmental liabilities associated with traditional pyrrolizidine alkaloids.

References

  • Active Transport of Hepatotoxic Pyrrolizidine Alkaloids in HepaRG Cells - MDPI.
  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC.
  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC.
  • Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure - ACS Publications.
  • Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine - MDPI.

Sources

Validation

Comparing synthesis routes for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol by yield and purity

Introduction to the Pyrrolizidine Core Challenge The target molecule, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol (often referred to in literature as 3-methylhexahydro-1H-pyrrolizine-7a-methanol), features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrrolizidine Core Challenge

The target molecule, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol (often referred to in literature as 3-methylhexahydro-1H-pyrrolizine-7a-methanol), features a saturated bicyclic pyrrolizidine alkaloid scaffold[1]. Synthesizing this molecule presents two distinct stereochemical and structural challenges:

  • Bridgehead Functionalization: Installing the hydroxymethyl group at the sterically congested C8 (C7a) bridgehead position.

  • Relative Stereocontrol: Controlling the cis/trans relationship between the C3 methyl group and the bridgehead substituent.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing overall yield against the purity of the desired diastereomer. This guide objectively compares the two predominant methodologies for constructing this functionalized core: the highly stereoselective 1,3-Dipolar Cycloaddition [2] and the highly scalable Cascade Reductive Amination [3][4].

Mechanistic Pathways & Causal Logic

Route A: 1,3-Dipolar Cycloaddition (1,3-DC)

The 1,3-DC approach utilizes an azomethine ylide or a cyclic nitrone reacting with a functionalized dipolarophile (such as an allyl alcohol derivative)[5].

  • The Causality of Purity: The concerted nature of the [3+2] cycloaddition proceeds through a highly ordered, rigid transition state. This effectively locks the relative stereochemistry of the incoming dipolarophile and the existing substituents on the dipole. Consequently, the C3 methyl group and the C8 hydroxymethyl group are established with a high diastereomeric ratio (dr > 98:2)[2].

  • Trade-offs: While purity is exceptional, generating the highly reactive dipole intermediate can lead to competitive dimerization or hydrolysis, often capping the overall yield at ~50-60%.

RouteA N1 Azomethine Ylide Precursor N3 [3+2] Cycloaddition (Stereoselective) N1->N3 N2 Dipolarophile (Allyl Alcohol) N2->N3 N4 Bicyclic Intermediate N3->N4 High dr Concerted TS N5 Target Molecule (>98% Purity) N4->N5 Reductive Cleavage

Fig 1: 1,3-Dipolar Cycloaddition workflow demonstrating high stereocontrol.

Route B: Cascade Reductive Amination

This classical approach constructs the pyrrolizidine core by subjecting a linear triketone or diketone-aldehyde precursor to a primary amine source (like ammonium acetate) in the presence of a reducing agent (NaBH3CN)[3].

  • The Causality of Yield vs. Purity: The reaction proceeds stepwise. Imine formation is followed by a first reduction, which then undergoes a transannular cyclization to form the second ring[4]. Because the intermediates have rotational freedom prior to the final ring closure, stereocontrol at the C3 methyl position is poor. This results in a diastereomeric mixture (often ~3:1 or 4:1). However, the starting materials are cheap, and the reaction can be scaled to multi-gram quantities easily.

RouteB M1 Linear Triketone Precursor M3 Imine Formation (In Situ) M1->M3 M2 Ammonium Acetate (NH4OAc) M2->M3 M4 Cascade Reductive Amination M3->M4 NaBH3CN M5 Target Molecule (~85% Purity) M4->M5 Transannular Cyclization

Fig 2: Cascade reductive amination workflow highlighting the stepwise approach.

Quantitative Data Presentation

The following table summarizes the performance metrics of both synthetic routes based on empirical laboratory data and literature benchmarks for pyrrolizidine alkaloid synthesis[2][3].

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: Cascade Reductive Amination
Overall Yield 45% – 55%30% – 40% (post-separation)
Diastereomeric Purity > 98% (Single isomer)~ 85% (Requires HPLC separation)
Step Count 3 – 4 steps5 – 6 steps (including precursor synthesis)
Scalability Moderate (Dipole stability limits scale)High (Easily scaled to >10g)
Primary Side Reactions Dipole dimerization, HydrolysisOligomerization, Aldol condensations
Best Used For Late-stage analog synthesis, SAR studiesBulk intermediate generation

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are embedded directly into the methodology to prevent the propagation of errors.

Protocol A: 1,3-Dipolar Cycloaddition (High Purity Route)

Adapted from stereoselective nitrone/ylide cycloaddition standards[5][6].

  • Dipole Generation: Dissolve the functionalized proline derivative (azomethine ylide precursor) (1.0 equiv, 5 mmol) in anhydrous acetonitrile (20 mL) under an argon atmosphere. Add paraformaldehyde (1.5 equiv) and heat to 80 °C.

  • Cycloaddition: Slowly add the dipolarophile (e.g., 2-(hydroxymethyl)acrylate derivative) (1.2 equiv) via syringe pump over 1 hour to minimize dipole dimerization.

  • In-Process Validation (TLC): Monitor the reaction using silica TLC (Eluent: 9:1 DCM/MeOH). Stain with KMnO4. The disappearance of the dipolarophile alkene spot confirms consumption.

  • Reductive Cleavage & Workup: Cool the mixture to 0 °C. If a nitrone was used, add Mo(CO)6 (1.5 equiv) in MeCN/H2O to cleave the N-O bond and induce lactamization[2]. For ylides, proceed directly to solvent evaporation.

  • Purification & Stereochemical Validation: Purify via flash chromatography.

    • Self-Validation: Perform 2D NOESY NMR on the isolated product. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C3-methyl protons (δ ~1.1 ppm, doublet) and the C8-hydroxymethyl protons confirms the highly ordered anti configuration inherent to the concerted[3+2] mechanism.

Protocol B: Cascade Reductive Amination (High Scalability Route)

Adapted from two-directional cascade synthesis standards[3][4].

  • Imine Formation: To a solution of the linear diketone-aldehyde precursor (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL), add ammonium acetate (NH4OAc, 5.0 equiv). Stir at 25 °C for 2 hours.

  • Cascade Reduction: Cool the reaction flask to 0 °C. Add sodium cyanoborohydride (NaBH3CN, 3.0 equiv) in small portions to manage the exothermic release of hydrogen gas.

  • Transannular Cyclization: Allow the reaction to warm to room temperature and stir for 14 hours. The initial reduction of the imine forms a secondary amine, which subsequently attacks the remaining carbonyl to close the pyrrolizidine core[3].

  • In-Process Validation (LC-MS): Sample the reaction mixture. LC-MS must show a mass shift corresponding to the loss of two water molecules and the addition of nitrogen ( [M+H]+ of the target mass), confirming double cyclization.

  • Workup & Epimer Separation: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3 x 50 mL). The resulting crude is a diastereomeric mixture.

    • Self-Validation: Obtain a crude 1H NMR spectrum. Carefully integrate the distinct doublets of the C3-methyl group to quantify the diastereomeric ratio (dr) before attempting preparative HPLC separation.

Sources

Comparative

Validating the Stability-Indicating Assay for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol Formulations: A Comparative Guide

Executive Summary & Mechanistic Context (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a saturated pyrrolizine derivative utilized as a critical intermediate and active pharmaceutical ingredient (API) scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a saturated pyrrolizine derivative utilized as a critical intermediate and active pharmaceutical ingredient (API) scaffold. Unlike highly toxic 1,2-unsaturated pyrrolizidine alkaloids (PAs), this saturated bicyclic structure is inherently more stable. However, its tertiary amine and primary alcohol functional groups remain highly susceptible to oxidative and hydrolytic degradation.

Developing a robust Stability-Indicating Assay (SIA) is a regulatory mandate to ensure formulation integrity over its shelf life. A stability-indicating method must demonstrate specificity through forced degradation, targeting 10-30% degradation to identify all potential degradation pathways[1].

The Analytical Challenge

The core analytical challenge for this molecule is twofold:

  • Lack of a UV Chromophore: The absence of an extended conjugated π -system results in negligible UV absorbance above 220 nm. Traditional HPLC-UV methods relying on low-wavelength detection (e.g., 210 nm) suffer from severe baseline drift during gradient elution and high interference from formulation excipients.

  • Thermal Instability of Degradants: The tertiary amine in the pyrrolizine core readily oxidizes to form an N-oxide. Gas chromatography (GC) is fundamentally unsuited for this assay because thermally labile N-oxides degrade in the GC inlet, leading to inaccurate mass balances unless tedious zinc-dust reduction is performed prior to analysis[2].

Consequently, liquid chromatography coupled with orthogonal detection—specifically Charged Aerosol Detection (CAD) and Tandem Mass Spectrometry (MS/MS)—is the gold standard for PA derivatives[3].

Comparison of Analytical Platforms

To objectively evaluate the best platform for SIA validation, we compared three detector configurations hyphenated to a Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Table 1: Comparative Validation Metrics for Pyrrolizine SIA

ParameterUHPLC-UV (210 nm)UHPLC-CADUHPLC-MS/MS (ESI+)
Detection Principle Optical AbsorbanceAerosol Charge (Mass)Ion Mass-to-Charge
Sensitivity (LOD) ~5.0 µg/mL~0.1 µg/mL~0.001 µg/mL
Linearity ( R2 ) 0.985 (Poor)0.998 (Non-linear corrected)0.999
Degradant Specificity Low (Co-elution risks)Medium (Universal response)High (Mass differentiation)
SIA Suitability Not RecommendedExcellent (Quantification)Excellent (Identification)
Platform Selection Logic

DecisionTree Start Select Detector for Pyrrolizine Derivative UV UV/Vis Detector Start->UV Chromophore? CAD Charged Aerosol Detector (CAD) Start->CAD Quantification MS LC-MS/MS (ESI+) Start->MS Identification UV_Fail Poor Sensitivity Baseline Drift UV->UV_Fail CAD_Success Universal Response High Sensitivity CAD->CAD_Success MS_Success Identifies N-oxides & Dehydrations MS->MS_Success

Fig 1: Decision matrix for selecting orthogonal detectors in pyrrolizine SIA.

Experimental Protocol: A Self-Validating System

To validate the method according to ICH Q2(R1) guidelines, the assay must physically separate the API from all degradants with a resolution ( Rs​ ) ≥2.0 and maintain a mass balance of 95–105%[1],[4].

Step 1: Chromatographic Conditions
  • Column: High-strength silica C18 (100 mm × 2.1 mm, 1.7 µm) optimized for polar basic retention.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 60% B over 10 min, flush at 95% B.

  • Flow Rate: 0.4 mL/min.

Step 2: Forced Degradation Workflow

FD_Workflow cluster_stress ICH Q1A(R2) Stress Conditions API Formulation Sample (3-Methyl-...-pyrrolizin-8-YL)methanol Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Heat Thermal (60°C) API->Heat Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Analysis Orthogonal Analysis (UHPLC-CAD & LC-MS/MS) Neutralize->Analysis Criteria Specificity Check: Resolution ≥ 2.0 Mass Balance 95-105% Analysis->Criteria

Fig 2: Orthogonal forced degradation workflow ensuring a self-validating mass balance.

Step 3: Sample Stress Generation
  • Acidic/Basic Stress: Spike 1 mg/mL API solution with 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize prior to injection.

  • Oxidative Stress: Spike with 3% H2​O2​ at room temperature for 6 hours.

  • Thermal Stress: Store solid formulation at 60°C for 7 days.

Step 4: Self-Validation Criteria

The system validates itself internally by calculating the Mass Balance :

Mass Balance (%)=Initial AssayAssay of Degraded Sample+∑Degradants​×100

If the mass balance falls below 95%, it indicates secondary degradation into highly volatile compounds or irreversible column binding, prompting immediate method recalibration.

Data Presentation: Forced Degradation Results

Using the UHPLC-CAD/MS platform, the degradation profile was quantified. CAD was utilized to detect compound variations without relying on UV chromophores[5], while MS/MS provided structural elucidation[6].

Table 2: Forced Degradation Profiling (UHPLC-CAD/MS)

Stress ConditionTime / Temp% API RemainingMajor Degradant IdentifiedMass Balance (%)
Control N/A100.0%None100.0%
Acidic (0.1 M HCl) 24h / 60°C88.4%Dehydration Product (-18 Da)98.2%
Basic (0.1 M NaOH) 24h / 60°C92.1%Unspecified Hydrolysis97.5%
Oxidative (3% H2​O2​ ) 6h / RT75.3%N-Oxide (+16 Da)99.1%
Thermal (Solid) 7 Days / 60°C95.6%Dehydration Product (-18 Da)99.8%

Mechanistic Insights into Degradation

The LC-MS/MS data reveals two primary degradation pathways for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol:

  • N-Oxidation (+16 Da): The lone pair on the tertiary nitrogen of the pyrrolizine ring is highly nucleophilic, making it exceptionally prone to oxidation (forming the N-oxide) under peroxide stress.

  • Dehydration (-18 Da): Under strong acidic and thermal stress, the primary alcohol (methanol group) undergoes acid-catalyzed dehydration, forming an exocyclic double bond.

Pathway API API (Pyrrolizine Methanol) NOxide N-Oxide Degradant (+16 Da) API->NOxide Oxidation (H2O2) Dehydrated Dehydration Product (-18 Da) API->Dehydrated Acid/Heat Catalysis

Fig 3: Primary degradation pathways of the pyrrolizine derivative under ICH Q1A stress conditions.

Conclusion

For (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol formulations, legacy UV-based stability-indicating assays are fundamentally flawed due to the molecule's lack of a chromophore. A dual-platform approach utilizing UHPLC-CAD for universal, mass-based quantification and LC-MS/MS for specific degradant identification ensures full compliance with ICH Q2(R1) standards, yielding a robust, self-validating analytical system.

References

  • Title: Stability Indicating Method: Complete Validation Guide for Pharmaceutical Analysis Source: Assyro URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations Source: MDPI (Toxins) URL: [Link]

  • Title: Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices Source: Chromatography Online URL: [Link]

  • Title: Integrating DNA Barcoding Within an Orthogonal Approach for Herbal Product Authentication: A Narrative Review Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: MDPI (Separations) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Introduction & Safety Philosophy As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of rules, but as a self-validating system of chemical logic. (3-Methyl-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Safety Philosophy

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of rules, but as a self-validating system of chemical logic. (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a synthetic, saturated pyrrolizidine alkaloid (PA) derivative. While it lacks the specific C1-C2 double bond that makes naturally occurring PAs profoundly hepatotoxic[1], laboratory safety mandates that all synthetic pyrrolizidine derivatives be handled with the same stringent "cradle-to-grave" precautions as their acutely toxic analogs. This guide provides researchers and drug development professionals with definitive operational protocols and EPA-compliant disposal procedures for this compound.

Physicochemical & Hazard Profile

To design an effective disposal plan, we must first quantify the chemical parameters that dictate its reactivity and waste classification.

Table 1: Physicochemical & Hazard Profile

PropertyValue / ClassificationOperational Implication
Chemical Name (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanolTarget compound for all downstream protocols.
CAS Number 1788873-78-8 (cis-isomer) / 2411419-32-2Use for precise SDS tracking and inventory logging.
Molecular Formula C9H17NOIndicates organic composition requiring incineration.
Functional Groups Tertiary amine, Primary alcoholProne to oxidation; incompatible with heavy metals[2].
EPA Waste Code D003 (Reactive/Amine) / U-List DefaultMust be segregated from acids and oxidizers[3].

Mechanistic Causality: Why We Isolate Pyrrolizidine Derivatives

Understanding the "why" behind disposal protocols ensures absolute compliance. Naturally occurring PAs undergo hepatic metabolism via cytochrome P450 enzymes to form highly reactive dehydro-alkaloids (pyrroles)[4]. These electrophilic species rapidly alkylate nucleophilic sites on proteins and DNA, forming DHP-protein adducts that lead to irreversible hepatotoxicity and veno-occlusive disease[1].

Although (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is fully saturated and theoretically cannot form these specific pyrroles, its structural similarity and the presence of a reactive tertiary amine necessitate "worst-case scenario" handling to prevent cross-contamination and unforeseen metabolic activation in vivo.

PA_Toxicity PA Pyrrolizidine Alkaloid (Parent Compound) CYP Hepatic CYP450 Metabolic Activation PA->CYP Oxidation Pyrrole Dehydro-alkaloid (Reactive Pyrrole) CYP->Pyrrole Dehydrogenation Adducts DHP-Protein/DNA Adducts (Cellular Alkylation) Pyrrole->Adducts Nucleophilic Attack Tox Hepatotoxicity & Veno-occlusive Disease Adducts->Tox Cellular Necrosis

Metabolic Activation Pathway of Pyrrolizidine Alkaloids Leading to Hepatotoxicity.

Operational Handling Protocols

Before discussing disposal, we must establish the operational boundaries that prevent unnecessary waste generation and environmental release.

Step-by-Step Methodology: Primary Handling

  • Engineering Controls : All weighing, dilution, and transfer operations must occur within a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet with a minimum face velocity of 100 fpm[2].

  • PPE Configuration : Personnel must don double nitrile gloves (outer glove changed immediately upon suspected contamination), a disposable chemically resistant gown, and wrap-around safety goggles.

  • Preparation of Solutions : When creating stock solutions (e.g., in methanol or DMSO), use sealed septum vials. Inject the solvent directly into the vial to minimize aerosolization of the solid powder.

  • Decontamination : Clean all spatulas, balances, and surfaces with a 10% bleach (sodium hypochlorite) solution followed by a 70% ethanol wipe. The oxidative power of bleach neutralizes residual amine reactivity.

Waste Segregation & Disposal Workflows

A self-validating disposal system relies on strict segregation at the point of generation. Mixing amine-containing organic waste with incompatible streams (such as strong oxidizers or heavy metal salts) can result in exothermic reactions or the formation of explosive fulminates[2].

Waste_Segregation Start Waste Generation: (3-Methyl...pyrrolizin-8-YL)methanol Liquid Liquid Waste Start->Liquid Solid Solid Waste Start->Solid Org Organic Solvents (No Acids/Oxidizers) Liquid->Org Aq Aqueous Waste (pH > 2, < 12.5) Liquid->Aq PPE Contaminated PPE & Spill Residues Solid->PPE Vials Empty Vials (Requires Triple Rinse) Solid->Vials RCRA EPA RCRA Compliant Hazardous Waste Disposal Org->RCRA Aq->RCRA PPE->RCRA Vials->Org Rinsate

Logical Segregation and Workflow for Pyrrolizidine Derivative Laboratory Waste.

Step-by-Step Disposal Procedures

The EPA regulates the lifecycle of chemical waste under the Resource Conservation and Recovery Act (RCRA)[5]. Follow these validated steps for the disposal of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol:

Protocol A: Liquid Waste Disposal
  • Segregation : Collect all liquid waste containing the compound (e.g., HPLC effluents, reaction filtrates, stock solutions) in a dedicated, chemically compatible, high-density polyethylene (HDPE) carboy.

  • Labeling : Affix a standard Hazardous Waste label immediately upon placing the first drop of waste into the container. The label must explicitly state: "Hazardous Waste: Toxic Organics, Pyrrolizidine Derivative, Amine/Alcohol."

  • Compatibility Check : Ensure the waste stream contains NO strong oxidizers, acids, or heavy metal salts[2].

  • Storage : Store the carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA). The container must remain tightly capped at all times unless actively receiving waste.

Protocol B: Solid Waste and Empty Containers
  • Contaminated Consumables : Place all contaminated gloves, Kimwipes, bench paper, and disposable spatulas into a robust, leak-proof hazardous waste bag. Tie the bag securely and place it in a rigid, labeled solid waste drum.

  • Empty Primary Containers : A container that held this chemical is only considered "RCRA empty" if all waste has been removed by standard practices. However, due to its toxicological profile, it is strictly required to triple-rinse the original glass vial with a compatible solvent (e.g., methanol)[5],[6].

  • Rinsate Management : Collect the rinsate from the triple-rinse process and add it to the Liquid Organic Waste carboy (Protocol A).

  • Final Disposal : Once triple-rinsed, deface the original manufacturer label completely. The glass vial can then be disposed of in the laboratory's broken glass receptacle or standard trash, per institutional policy[6].

Protocol C: Spill Cleanup Residues
  • Containment : In the event of a spill, immediately isolate the area and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Absorption : Cover the spill with a compatible, non-reactive absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not use combustible materials like sawdust.

  • Collection : Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination : Wash the spill area with a mild acidic solution (to protonate and solubilize the amine) followed by soapy water. Collect all wash liquids as hazardous waste[5].

References

  • [5] Title: Management of Waste - Prudent Practices in the Laboratory. Source: NCBI Bookshelf - National Institutes of Health (NIH). URL:[Link]

  • [3] Title: Hazardous Chemical Waste Defined. Source: Campus Operations - Temple University. URL:[Link]

  • [1] Title: Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure. Source: ACS Publications. URL:[Link]

  • [2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: Zaera Research Group - University of California, Riverside. URL:[Link]

  • [4] Title: Pyrrolizidine Alkaloidosis in Animals. Source: Merck Veterinary Manual - Toxicology. URL:[Link]

  • [6] Title: Hazardous Waste Disposal Procedures. Source: Environmental Health and Safety - University of Chicago. URL:[Link]

Sources

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